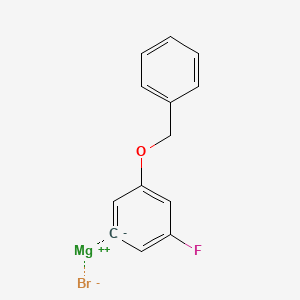
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring and a tert-butyl-dimethyl-silanyloxy group, which contribute to its reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The hydroxyl group on the pyrrolidine ring is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the tert-butyl-dimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to enzymes or receptors, influencing biochemical pathways. The tert-butyl-dimethylsilyl group can be cleaved under specific conditions, releasing the active pyrrolidine derivative that exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-2-carboxylic acid: Lacks the methyl ester group.
(2S,4R)-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature and the presence of the silyl protecting group make it a valuable intermediate in asymmetric synthesis.
Eigenschaften
Molekularformel |
C12H25NO3Si |
|---|---|
Molekulargewicht |
259.42 g/mol |
IUPAC-Name |
methyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H25NO3Si/c1-12(2,3)17(5,6)16-9-7-10(13-8-9)11(14)15-4/h9-10,13H,7-8H2,1-6H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
JSPTYFYXVHYTLP-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(NC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 6-hydroxy-2-methyl-3-[(methylsulfonyl)oxy]benzoate](/img/structure/B8619285.png)
![1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]-](/img/structure/B8619292.png)


